Cas no 1183-76-2 (2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI))
![2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) structure](https://de.kuujia.com/scimg/cas/1183-76-2x500.png)
1183-76-2 structure
Produktname:2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)
2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)
- 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,1
- 6,6',12'-Trimethoxy-2-methyloxyacanthan-7-ol
- Daphnandrine
- Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2-methyl-
- DAPHNANDRINE [MI]
- 1183-76-2
- (+)-Daphandrine
- DTXSID201098763
- Q27106334
- 2H-1,24:12,15-DIETHENO-6,10-METHENO-16H-PYRIDO(2',3':17,18)(1,10)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLIN-22-OL, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-9,21,26-TRIMETHOXY-17-METHYL-, (4AR,16AS)-
- CHEMBL510612
- (+)-daphnandrine
- UNII-P9909Y937X
- AC1L9CG5
- CHEBI:4319
- C09415
- (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-9,21,26-trimethoxy-17-methyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol
- P9909Y937X
- O12'-METHYLDAPHNOLINE
-
- Inchi: InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-21-5-8-25(9-6-21)43-31-17-22(7-10-29(31)40-2)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28+/m1/s1
- InChI-Schlüssel: REKCBEFSIKOPTD-IZLXSDGUSA-N
- Lächelt: COC1C=CC2C[C@H]3NCCC4=CC(=C(OC5C(O)=C(OC)C=C6C=5[C@@H](N(CC6)C)CC5C=CC(OC=1C=2)=CC=5)C=C34)OC
Berechnete Eigenschaften
- Genaue Masse: 594.27298694g/mol
- Monoisotopenmasse: 594.27298694g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 3
- Komplexität: 932
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topologische Polaroberfläche: 81.6Ų
- Oberflächenladung: 0
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Spezifische Rotation: D16 +480° (c = 1.2 in chloroform)
2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) Verwandte Literatur
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1. 438. Alkaloids of Daphnandra species. Part I. RepandineI. R. C. Bick,A. R. Todd J. Chem. Soc. 1948 2170
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2. 399. Optical rotatory dispersion. Part XIV. Bisbenzyltetra-hydroisoquinoline alkaloidsA. R. Battersby,I. R. C. Bick,W. Klyne,J. P. Jennings,Patricia M. Scopes,M. J. Vernengo J. Chem. Soc. 1965 2239
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3. 140. Alkaloids of Daphnandra species. Part V. An examination of the alkaloidal content of D. micrantha and of D. tenuipes. Isolation of some minor Daphnandra alkaloidsI. R. C. Bick,W. I. Taylor,A. R. Todd J. Chem. Soc. 1953 695
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4. 333. Alkaloids of Daphnandra species. Part III. MicranthineI. R. C. Bick,A. R. Todd J. Chem. Soc. 1950 1606
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5. 547. Alkaloids from greenheart. Part I. The isolation of the alkaloids, and the structure of sepeerineM. F. Grundon,J. E. B. McGarvey J. Chem. Soc. 1960 2739
1183-76-2 (2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)) Verwandte Produkte
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